Product packaging for (2,6-Dibromophenyl)methanamine(Cat. No.:CAS No. 1214332-14-5)

(2,6-Dibromophenyl)methanamine

Cat. No.: B1423168
CAS No.: 1214332-14-5
M. Wt: 264.94 g/mol
InChI Key: NOIYICCREATUBZ-UHFFFAOYSA-N
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Description

(2,6-Dibromophenyl)methanamine is a brominated aromatic amine that serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. This compound features a primary amine functional group attached to a phenyl ring that is symmetrically substituted with bromine atoms at the 2 and 6 positions. This specific substitution pattern creates a sterically hindered structure, which can be exploited to influence the conformation and binding properties of resulting molecules. Researchers utilize this scaffold in the design and synthesis of novel compounds for pharmacological investigation. Structural analogs of this compound, particularly those based on the 2,5-dimethoxyphenethylamine scaffold, have been extensively studied as selective agonists for the serotonin 2A receptor (5-HT2AR), a key target in neuropharmacology . The bromine atoms present in this compound offer excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex chemical libraries. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strict adherence to safe laboratory practices is required when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Br2N B1423168 (2,6-Dibromophenyl)methanamine CAS No. 1214332-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dibromophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIYICCREATUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2,6 Dibromophenyl Methanamine

Reactions at the Amine Functionality

The primary amine group in (2,6-Dibromophenyl)methanamine is a key site for various chemical modifications, including alkylation, acylation, and oxidation. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Alkylation and Acylation Reactions of Aryl Methanamines

The nucleophilic nature of the primary amine in aryl methanamines readily allows for alkylation and acylation reactions.

Alkylation: This process involves the introduction of an alkyl group onto the amine. The reaction typically proceeds via nucleophilic attack of the amine on an alkyl halide. The degree of alkylation (mono-, di-, or tri-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents. For primary amines like this compound, polyalkylation can be a significant side reaction. youtube.com

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the amine, forming an amide. Acylation is generally carried out using acyl halides or anhydrides in the presence of a base. Unlike alkylation, acylation of primary amines typically stops cleanly at the mono-acylated stage due to the decreased nucleophilicity of the resulting amide. masterorganicchemistry.com The Friedel-Crafts acylation is a well-known method for forming carbon-carbon bonds in aromatic rings, but in the context of amines, direct acylation of the nitrogen atom is the primary transformation. masterorganicchemistry.comyoutube.com

Table 1: General Conditions for Alkylation and Acylation of Aryl Methanamines

ReactionReagentCatalyst/BaseSolventTypical Temperature (°C)
Alkylation Alkyl halide (e.g., CH₃I, C₂H₅Br)Base (e.g., K₂CO₃, Et₃N)Acetonitrile (B52724), DMF25-80
Acylation Acyl halide (e.g., CH₃COCl) or AnhydrideBase (e.g., Pyridine, Et₃N)Dichloromethane, THF0-25

Oxidative Transformations of Primary Aryl Methanamines

Primary amines can undergo various oxidative transformations. For instance, the oxidation of primary amines can lead to the formation of imines, oximes, or nitriles, depending on the oxidant and reaction conditions. A study has shown that the combination of PhI(OAc)₂ and Cs₂CO₃ can mediate an efficient oxidative 1,2-C to N migration of primary amines. organic-chemistry.org Another green and efficient method for oxidative deamination uses water as the oxidant, catalyzed by a ruthenium pincer complex, which liberates hydrogen gas. nih.gov

Derivatization Strategies for Amine Modification

Derivatization of the amine functionality is a crucial strategy for several purposes, including enhancing analytical detection, improving chromatographic separation, and modifying the chemical properties of the molecule. sigmaaldrich.comthermofisher.com Common derivatizing reagents for primary amines include:

Dansyl chloride: Reacts with primary amines to form highly fluorescent sulfonamide derivatives.

Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone derivatives.

o-Phthalaldehyde (OPA): In the presence of a thiol, it reacts with primary amines to yield fluorescent isoindole derivatives. nih.gov

Acylating agents: Reagents like trifluoroacetic anhydride (TFAA) can be used to create derivatives with improved volatility for gas chromatography. iu.edu

The choice of derivatizing agent depends on the specific application and the analytical technique being employed. nih.govgoogle.com

Reactions Involving the Brominated Aromatic Moiety

The two bromine atoms on the aromatic ring of this compound are key handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) of Dibrominated Aryl Systems

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For a dibrominated compound like this compound, sequential or double Suzuki couplings can be performed to introduce one or two new aryl or vinyl groups. nih.govscispace.com The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl. tcichemicals.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. libretexts.orgwikipedia.org This reaction is a powerful tool for the synthesis of arylamines. jk-sci.comacsgcipr.orgresearchgate.net While the starting material already contains an amine, the aryl bromide moieties can be coupled with other amines, amides, or related nitrogen nucleophiles. The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. jk-sci.com

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerPalladium SourceLigandBaseSolventTypical Temperature (°C)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane, Water80-110
Buchwald-Hartwig Amine, AmidePd₂(dba)₃, Pd(OAc)₂BINAP, XPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-120

Nucleophilic Aromatic Substitution on Brominated Aryl Rings

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult. youtube.com For a nucleophile to replace a halide on an aromatic ring, the ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.orgopenstax.org The dibromo-substituted ring in this compound is not strongly activated towards traditional SNAr reactions. However, under forcing conditions (high temperatures and pressures) or with very strong nucleophiles, substitution might be possible. A concerted nucleophilic aromatic substitution (cSNAr) mechanism has also been proposed for some systems. nih.gov

Intramolecular Cyclization Reactions for N-Heterocycle Formation

Intramolecular cyclization reactions of derivatives of this compound represent a powerful strategy for the synthesis of a variety of N-heterocycles. These reactions typically involve the formation of a new bond between the nitrogen atom of the methanamine moiety (or a derivative thereof) and a carbon atom of the dibromophenyl ring, leading to the construction of a new heterocyclic ring fused to the benzene (B151609) ring. The nature of the substituent on the nitrogen atom and the reaction conditions employed are critical factors that dictate the course of the cyclization and the structure of the resulting product.

A common approach involves the acylation of the primary amine of this compound, followed by a cyclization step. For instance, the reaction with α-oxocarboxylic acids can lead to the formation of amide intermediates which can then undergo intramolecular cyclization. While specific studies on this compound are limited, analogous transformations with other ortho-substituted amines have been extensively studied. These reactions often proceed via transition-metal-free decarboxylative amidation followed by cyclization.

The presence of the two bromine atoms on the phenyl ring can have a significant impact on the reactivity. They are electron-withdrawing groups, which can influence the nucleophilicity of the aromatic ring. Furthermore, these bromine atoms can participate in subsequent cross-coupling reactions, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures.

Detailed research into the intramolecular cyclization of specific derivatives of this compound would be necessary to fully elucidate the scope and limitations of these transformations. Such studies would involve a systematic investigation of various acylating agents, catalysts, and reaction conditions to optimize the synthesis of different classes of N-heterocycles.

Starting MaterialReagentProductReaction Type
This compoundα-Oxocarboxylic AcidN-(2,6-Dibromobenzyl)amideAcylation
N-(2,6-Dibromobenzyl)amideBase/CatalystFused N-HeterocycleIntramolecular Cyclization

It is important to note that the specific conditions and outcomes of the intramolecular cyclization would be highly dependent on the nature of the 'R' group in the α-oxocarboxylic acid and the specific catalyst system employed. Further experimental investigation is required to establish detailed synthetic protocols and to characterize the resulting heterocyclic products.

Mechanistic Investigations of Reactions Involving 2,6 Dibromophenyl Methanamine and Aryl Methanamines

Elucidation of Reaction Mechanisms in Carbon-Nitrogen Bond Formations

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. nih.gov Reactions involving aryl methanamines often proceed through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. researchgate.net

The Buchwald-Hartwig amination, typically catalyzed by palladium complexes, is a versatile method for forming C-N bonds. The generally accepted catalytic cycle involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. For substrates like those derived from (2,6-Dibromophenyl)methanamine, the steric hindrance from the two bromine atoms can influence the rate of this step.

Amine Coordination and Deprotonation: The aryl methanamine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the desired arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative for N-arylation. researchgate.net While historically requiring harsh reaction conditions, modern protocols utilize ligands to facilitate the reaction at lower temperatures. The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle, though the precise steps remain a subject of investigation.

For sterically hindered substrates like this compound, the choice of catalytic system is critical. The bulky dibromo-substituted ring can impede the approach of the catalyst and the amine, necessitating carefully designed ligands to facilitate the reaction. nih.gov In some cases, alternative mechanisms, such as those involving benzyne (B1209423) intermediates, may be proposed, particularly under transition-metal-free conditions with strong bases. organic-chemistry.org

Kinetic Studies and Identification of Rate-Determining Steps

Kinetic studies are essential for understanding reaction mechanisms and identifying the slowest step in the sequence, known as the rate-determining step (RDS). epfl.chyoutube.com This information is vital for optimizing reaction conditions to improve rate and yield. Methodologies like Reaction Progress Kinetic Analysis (RPKA) utilize continuous monitoring of reactant and product concentrations to determine the reaction order with respect to each component. epfl.ch

In many palladium-catalyzed C-N cross-coupling reactions, either the oxidative addition or the reductive elimination is the RDS.

If oxidative addition is the RDS, the reaction rate will be dependent on the concentrations of the aryl halide and the catalyst, but independent of the amine concentration. This is often the case for less reactive aryl chlorides.

If reductive elimination is the RDS, the rate will depend on the concentration of an intermediate palladium-amido complex. The electronic properties and steric bulk of both the aryl group and the amine play a significant role.

For reactions involving aryl methanamines, pseudo-first-order conditions (using a large excess of one reagent) can simplify the rate law, allowing for the determination of rate constants. nih.govresearchgate.net Brønsted analysis, which plots the logarithm of the rate constant against the pKa of a series of related amines, can provide insight into the degree of N-H bond cleavage in the transition state. nih.gov A large Brønsted coefficient (β) suggests significant charge development on the nitrogen atom in the transition state, often indicating that deprotonation or a related step is kinetically significant. researchgate.netnih.gov

Kinetic Parameters in Aminolysis Reactions
Reactant SystemProposed Rate-Determining Step (RDS)Brønsted Slope (β)Kinetic Implication
4-Nitrophenyl S-methyl thiocarbonate + Alicyclic AminesExpulsion of the nucleofuge from a tetrahedral intermediate0.9Stepwise mechanism with significant charge development on nitrogen. nih.gov
2,4-Dinitrophenyl S-methyl thiocarbonate + Alicyclic AminesConcerted nucleophilic attack and leaving group departure0.36Concerted mechanism with less charge development in the transition state. nih.gov

Role of Catalysts, Ligands, and Solvents in Mediated Transformations

The success of C-N bond formation involving challenging substrates like this compound is highly dependent on the interplay between the metal catalyst, the coordinating ligand, and the solvent.

Catalysts: Palladium and copper are the most common metals used for N-arylation. mdpi.com Palladium catalysts are known for their high activity and broad functional group tolerance. nih.gov Copper catalysts, particularly for Ullmann-type reactions, offer a complementary and often more cost-effective option. researchgate.net

Ligands: Ligands are crucial for stabilizing the metal center, modulating its reactivity, and facilitating key steps in the catalytic cycle. For sterically hindered aryl halides, bulky and electron-rich ligands are often required.

Phosphine Ligands: Biaryl monophosphine ligands (e.g., JohnPhos, XPhos) and chelating diphosphine ligands have proven effective in promoting reductive elimination and preventing catalyst decomposition. nih.govnih.gov

N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can form highly stable and active catalysts for coupling reactions, including those involving less reactive aryl chlorides. nih.gov

Other Ligands: In copper-catalyzed systems, simple ligands like 1,2-diamines or amino acids can dramatically improve reaction efficiency and selectivity. researchgate.netencyclopedia.pub For instance, in the reaction of 2,6-dibromopyridine, the choice of a 1,2-ethanediamine derivative as a ligand was critical for achieving selective mono-amination. researchgate.net

Solvents: The solvent can influence the reaction rate, selectivity, and catalyst stability. whiterose.ac.uk Polar aprotic solvents like DMSO, DMF, or dioxane are commonly used as they can dissolve the reactants and stabilize charged intermediates. encyclopedia.pubwhiterose.ac.uk In some cases, solvent molecules can act as weak ligands, coordinating to the metal center and affecting the catalytic activity. whiterose.ac.uk The choice of solvent can also impact the solubility of the base, which in turn affects the rate of amine deprotonation. A curious cooperative effect has been observed where a combination of a non-polar solvent like methylene (B1212753) chloride with a protic additive like methanol (B129727) can lead to significant rate acceleration in hydroamination reactions. nih.gov

Catalyst Systems for C-N Coupling of Hindered Aryl Halides
Catalyst/PrecursorLigand TypeTypical SubstrateKey Advantage
Pd(OAc)₂ or Pd₂(dba)₃Bulky Biaryl Phosphines (e.g., XPhos)Aryl Chlorides/BromidesHigh activity for sterically demanding couplings. nih.gov
PdCl₂(NHC)₂N-Heterocyclic Carbenes (NHCs)Aryl ChloridesForms highly stable and active catalysts. nih.gov
CuI1,2-Diamine DerivativesAryl Bromides/IodidesCost-effective and can provide high selectivity. researchgate.netencyclopedia.pub

Intermediate Identification and Characterization in Reaction Pathways

Identifying and characterizing reaction intermediates is crucial for confirming a proposed mechanism. However, these species are often transient and present in low concentrations, making their detection challenging.

In palladium-catalyzed cycles, key intermediates include the Pd(II) oxidative addition complex, the Pd(II)-alkoxide or -hydroxide complex (formed by reaction with the base), and the crucial Pd(II)-amido complex, which precedes reductive elimination. In some enzymatic reactions involving aryl amines, analogous intermediates have been successfully characterized using spectroscopic techniques. For example, 13C and 15N-NMR spectroscopy have been used to identify reduced aminoquinol (B1667108) intermediates in the reaction of aromatic amine dehydrogenase. nih.govresearchgate.net These methods can provide direct evidence of covalent bond formation between the substrate and a cofactor.

In enzyme-catalyzed oxidations of methylamine (B109427), rapid-scanning stopped-flow spectroscopy has been used to detect and monitor the formation and decay of transient intermediates. nih.gov This technique allowed for the identification of an N-quinone intermediate that accumulates before a slower hydrolysis step. nih.gov While not directly involving this compound, these studies highlight advanced analytical methods that can be applied to characterize short-lived species in complex reaction pathways, providing a deeper understanding of the step-by-step chemical transformations.

Computational and Theoretical Studies of 2,6 Dibromophenyl Methanamine and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecular systems due to its balance of accuracy and computational cost. nih.gov For (2,6-Dibromophenyl)methanamine and related substituted benzylamines, DFT calculations are employed to elucidate their electronic structure and predict chemical reactivity. These calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which have been shown to reproduce experimental geometries with good accuracy. mdpi.comresearchgate.net

Key electronic and reactivity descriptors are derived from DFT calculations:

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net For analogues, HOMO-LUMO analysis helps explore the impact of different substituents on the electronic structure. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov Regions of negative potential, typically associated with electronegative atoms like bromine and nitrogen, indicate likely sites for electrophilic attack. researchgate.net

Global Reactivity Descriptors : Based on HOMO and LUMO energies, various parameters such as chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω) are calculated to quantify the molecule's reactivity. mdpi.comresearchgate.net These descriptors provide a more rigorous basis for predicting reactivity than classical frontier orbital analysis alone. nih.gov For instance, a high electrophilicity index suggests a molecule is a good electron acceptor. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing a detailed picture of the bonding within the molecule. nih.gov

DFT calculations have been successfully applied to various related systems, such as iridium-catalyzed ortho C–H alkenylation of benzylamines, where they helped elucidate the reaction mechanism, showing that C-H activation is reversible and not the rate-determining step. nih.gov

ParameterDescriptionTypical Application for Analogues
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. nih.gov
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. nih.gov
Energy Gap (ΔE)Difference between ELUMO and EHOMOCorrelates with chemical stability and reactivity. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. mdpi.com
Electrophilicity Index (ω)μ2 / 2ηQuantifies the ability of a species to accept electrons. researchgate.net
Dipole Moment (Debye)Measure of molecular polarityProvides insight into intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions at an atomic level. mdpi.comnih.gov For this compound and its analogues, MD simulations can reveal how the molecule explores its conformational space and interacts with its environment, such as solvents or biological macromolecules. dovepress.comresearchgate.net

MD simulations track the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the analysis of various structural and dynamic properties:

Conformational Analysis : The flexibility of the aminomethyl side chain relative to the dibromophenyl ring is a key feature that can be explored. MD simulations can identify the most stable conformers and the energy barriers between them. nih.gov Analysis of Root Mean Square Deviation (RMSD) is used to monitor conformational changes and assess the structural stability of the molecule throughout the simulation. dovepress.com

Intermolecular Interactions : The simulations can characterize non-covalent interactions, such as hydrogen bonds between the amine group and solvent molecules (e.g., water) or other solutes. bu.edu The Radial Distribution Function (RDF) can be calculated to understand the structuring of solvent molecules around specific sites on the solute. dovepress.combu.edu The analysis of hydrogen bond occupancy reveals the frequency and stability of these crucial interactions. dovepress.com

While MD simulations are widely used for large biomolecules, they are equally valuable for smaller molecules to understand their dynamic behavior in different environments, which influences their chemical and physical properties. mdpi.compharmaexcipients.com

Analysis MetricInformation ProvidedRelevance to this compound
RMSD (Root Mean Square Deviation)Measures the average distance between the atoms of superimposed structures, indicating conformational stability. dovepress.comAssesses the stability of the molecule's conformation over the simulation time.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of each atom from its average position, indicating flexibility. dovepress.comIdentifies flexible regions, such as the aminomethyl side chain, versus the more rigid phenyl ring.
Radius of Gyration (Rg)Indicates the compactness of the molecular structure. researchgate.netTracks changes in the overall shape and size of the molecule.
Hydrogen Bond AnalysisIdentifies the formation, duration, and number of hydrogen bonds with solvent or other molecules. dovepress.comQuantifies interactions involving the amine group, which are critical to its chemical behavior.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a reference atom. bu.eduCharacterizes the solvent shell structure around the amine and bromo substituents.

Quantum Chemical Calculations for Thermochemical and Kinetic Profiles

Quantum chemical calculations are essential for determining the thermochemical properties and kinetic profiles of chemical reactions involving this compound and its analogues. These calculations provide fundamental data on the stability of molecules and the feasibility and rate of their transformations. High-accuracy methods are often used to compute these properties. nsf.gov

Thermochemical Properties : State-of-the-art quantum chemical methods can be used to calculate key thermochemical values. researchgate.net

Standard Enthalpies of Formation (ΔHf°) : These values indicate the relative stability of a compound. For halogenated aromatics, these calculations help understand their thermodynamic stability. researchgate.net

Bond Dissociation Enthalpies (BDEs) : BDEs are critical for predicting the course of chemical reactions. For this compound, the C-Br and α-C-H bond dissociation energies are of particular interest as they relate to dehalogenation and oxidation reactions, respectively. researchgate.net

Gibbs Free Energies of Reaction (ΔG°rxn) : Calculating the change in Gibbs free energy helps to determine the spontaneity of a reaction under standard conditions. mdpi.comoup.com

Kinetic Profiles : Computational studies can elucidate reaction mechanisms and predict reaction rates.

Transition State Theory : By locating and characterizing the transition state (TS) on the potential energy surface, the activation energy (Ea) for a reaction can be calculated. This is fundamental to understanding the reaction rate.

Kinetic Isotope Effects (KIEs) : The KIE can be computationally predicted by modeling the reaction with isotopic substitution (e.g., replacing hydrogen with deuterium). A significant KIE, as observed in the oxidation of deuterated benzylamine (B48309) (PhCD₂NH₂), confirms the cleavage of an α-C-H bond in the rate-determining step. ias.ac.in Studies on the oxidation of substituted benzyldimethylamines by bromine have also used KIEs to support a mechanism involving the cleavage of the α-C-H bond in the slow step of the reaction. researchgate.net

These computational approaches have been applied to understand the dehalogenation of bromobenzenes and the oxidation kinetics of various substituted benzylamines, providing a framework for predicting the behavior of this compound. researchgate.netias.ac.in

PropertyDefinitionSignificance for this compound
Standard Enthalpy of Formation (ΔHf°)The heat change that results when one mole of a compound is formed from its constituent elements in their standard state.Provides a measure of the intrinsic stability of the molecule. researchgate.net
Bond Dissociation Enthalpy (BDE)The enthalpy change when a bond is broken homolytically. researchgate.netPredicts the weakest bond and likely initial sites of reaction (e.g., C-Br vs. C-H bonds).
Gibbs Free Energy of Reaction (ΔG°rxn)The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. oup.comDetermines the spontaneity and position of equilibrium for potential reactions.
Activation Energy (Ea)The minimum amount of energy required for a reaction to occur.Determines the rate of a chemical reaction.
Kinetic Isotope Effect (kH/kD)The ratio of rate constants for a reaction when a hydrogen atom is replaced by a deuterium (B1214612) atom. ias.ac.inHelps to elucidate the reaction mechanism by identifying bond-breaking events in the rate-determining step.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly DFT, is widely used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures. acs.orgmdpi.com For this compound, theoretical calculations can provide its expected infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman) : The vibrational frequencies and intensities of a molecule can be calculated after performing a geometry optimization. researchgate.net These theoretical frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net By analyzing the computed vibrational modes, each peak in the theoretical IR and Raman spectra can be assigned to specific molecular motions, such as C-Br stretching, N-H bending, or aromatic ring vibrations. researchgate.netresearchgate.net This detailed assignment is invaluable for interpreting complex experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy : DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). acs.orgnih.gov Theoretical ¹³C and ¹H chemical shifts are calculated as isotropic shielding values and then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). A good correlation between calculated and experimental data aids in the structural elucidation of new compounds. acs.org For halogenated compounds, relativistic effects on the chemical shifts of carbons bonded to heavy atoms like bromine can also be investigated computationally. acs.org

The combination of experimental spectroscopy with DFT calculations provides a robust methodology for structural characterization. This approach has been successfully applied to numerous related compounds, including brominated anilines and pyridines. researchgate.netresearchgate.net

Spectroscopic ParameterComputational MethodExample of Predicted Data for an Analogue
IR Vibrational Frequencies (cm-1)DFT (e.g., B3LYP/6-311++G(d,p))C-Br stretching vibrations are typically predicted in the 500-600 cm-1 range. researchgate.net N-H stretching vibrations are predicted above 3300 cm-1. researchgate.net
Raman Scattering ActivitiesDFT (e.g., B3LYP/6-311++G(d,p))Complements IR data, especially for symmetric vibrations. researchgate.net
1H NMR Chemical Shifts (ppm)DFT/GIAOPrediction of shifts for aromatic and methylene (B1212753) protons, aiding in assignment. nih.gov
13C NMR Chemical Shifts (ppm)DFT/GIAOPrediction of shifts for all carbon atoms, including the C-Br carbons where relativistic effects can be considered. acs.org
Spin-Spin Coupling Constants (nJCH)DFTCalculation of one-bond (1JCH) and long-range (nJCH) coupling constants provides detailed structural information. acs.org

Applications of 2,6 Dibromophenyl Methanamine in Advanced Organic Synthesis

Utilisation as a Key Building Block in Complex Molecule Construction

The presence of both a nucleophilic amine group and electrophilic carbon-bromine bonds makes (2,6-Dibromophenyl)methanamine a valuable starting material for the construction of intricate molecular architectures. It can participate in cyclization reactions to form heterocyclic systems or undergo cross-coupling reactions to build complex aryl-containing structures.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and drug discovery. nih.govrsc.org this compound provides a synthetically useful entry point to several important N-heterocyclic cores.

Quinazolinones: The quinazolinone skeleton is a privileged scaffold found in numerous bioactive compounds. nih.gov Research has demonstrated that analogues of this compound are effective precursors for quinazoline (B50416) synthesis. For instance, a copper-catalyzed tandem reaction between (2-bromophenyl)methanamine and various amides provides an efficient route to 2,3-disubstituted quinazolin-4(3H)-ones. nih.gov This reaction proceeds through an initial Ullmann condensation followed by an intramolecular cyclization, showcasing a powerful method for constructing this heterocyclic system. By analogy, this compound is a prime candidate for similar transformations, offering a pathway to quinazolinones bearing the sterically demanding 2,6-dibromophenyl moiety, which can be valuable for tuning pharmacological activity. A similar synthetic strategy involving boron-containing compounds has also been explored, where 2-aminobenzamides react with boronic acids to form boron-containing quinazolinones. aablocks.com

Pyrimidines: The pyrimidine (B1678525) ring is another critical component of many biologically active molecules and natural products. researchgate.net While direct literature examples detailing the use of this compound for pyrimidine synthesis are not prominent, its structure is well-suited for established synthetic routes. The most common method for pyrimidine synthesis involves the condensation of a compound containing an amidine group with a 1,3-dicarbonyl compound or its equivalent. bu.edu.egmdpi.com this compound could, in principle, be converted to the corresponding amidine and subsequently cyclized to introduce the 2,6-dibromobenzyl group onto a pyrimidine core. This approach would grant access to novel pyrimidine derivatives whose steric and electronic properties are modulated by the dibrominated ring.

Heterocyclic ScaffoldSynthetic StrategyPrecursor AnaloguePotential Product from this compound
Quinazolinone Copper-catalyzed tandem reaction with amides(2-Bromophenyl)methanamine nih.gov2,3-Disubstituted quinazolinones with a 2,6-dibromophenyl group
Pyrimidine Condensation with 1,3-dicarbonyl compoundsN/A (General Method) bu.edu.egPyrimidines bearing a 2,6-dibromobenzyl substituent

Diarylmethylamines are structural motifs present in a variety of pharmacologically active compounds, including antihistamines and antidepressants. The synthesis of these molecules often involves the arylation of imines or amines. organic-chemistry.orgresearchgate.net this compound can serve as the amine component in N-arylation cross-coupling reactions to produce unsymmetrical diarylmethylamines. The steric hindrance provided by the two ortho-bromine atoms can influence the reactivity and selectivity of these transformations.

Furthermore, the development of bioactive structures extends beyond diarylmethylamines. A study on 2,6-disubstituted benzylamine (B48309) derivatives revealed their potential as reversible and selective inhibitors of copper amine oxidases (CAOs), enzymes involved in key cellular processes. nih.gov This highlights the utility of the 2,6-disubstituted benzylamine framework, of which this compound is a prime example, in designing enzyme inhibitors. The bromine atoms can serve as handles for further functionalization or can be retained to modulate the lipophilicity and binding interactions of the final molecule.

Design and Application in Ligand and Catalyst Development

The unique electronic and steric properties of this compound make it an attractive building block for designing specialized ligands for transition metal catalysis. The primary amine group can act as a coordinating site, while the bulky 2,6-dibromophenyl group can create a specific steric pocket around a metal center, influencing the selectivity and activity of the resulting catalyst. uci.edu

The two bromine atoms are particularly significant as they provide reactive sites for creating multidentate ligands. Through selective cross-coupling reactions, such as copper-catalyzed amination, the bromine atoms can be replaced with other donor groups. researchgate.net This strategy is analogous to the synthesis of ligands from 2,6-dibromopyridine, where selective mono- or di-amination is used to build complex proligands. researchgate.netresearchgate.net Applying this concept to this compound could lead to the synthesis of novel pincer-type ligands, where the central amine and two appended donor arms chelate to a metal center. Such ligands are crucial in developing catalysts for a wide range of organic transformations, including hydrogenation, cross-coupling, and C-H activation. nih.govmdpi.com

Ligand Design FeatureStructural ComponentPotential Application
Metal Coordination Primary amine group (-CH₂NH₂)Direct binding to a metal center as a monodentate ligand.
Steric Control Bulky 2,6-dibromophenyl groupInfluencing substrate approach and selectivity in catalysis.
Ligand Elaboration Two reactive C-Br bondsSynthesis of multidentate (e.g., pincer) ligands via cross-coupling. researchgate.net

Contribution to Advanced Materials Science through Polymerization or Functionalization

The difunctional nature of this compound opens up possibilities for its use in materials science, specifically in the synthesis of novel polymers and the functionalization of material surfaces.

The two bromine atoms are ideal handles for step-growth polymerization via palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira coupling. This could lead to the formation of polyarylenes incorporating the benzylamine moiety, potentially imparting unique solubility, thermal, or coordination properties to the resulting material. The amine group itself can participate in polymerization, for example, through condensation with dicarboxylic acids to form polyamides.

Moreover, the amine functionality offers a route for initiating controlled polymerization. Primary amines can be converted into radicals for subsequent deamination, a process that can trigger polymerization reactions. bohrium.com This suggests that this compound could be used to initiate radical polymerization, tethering the 2,6-dibromophenyl group to the terminus of a polymer chain. This end-group can then be used for further functionalization or to create block copolymers. While specific examples of using this compound in polymerization are not yet widely reported, the chemical principles underlying these potential applications are well-established in polymer chemistry. nih.gov

Advanced Spectroscopic and Diffractional Characterization of 2,6 Dibromophenyl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2,6-dibromophenyl)methanamine derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum gives information on the chemical environment and connectivity of hydrogen atoms. For the parent compound, this compound, the aromatic region would display a characteristic pattern for a 1,2,3-trisubstituted benzene (B151609) ring. The proton at the 4-position (para to the CH₂NH₂) would appear as a triplet, while the protons at the 3- and 5-positions (meta) would appear as a doublet. The benzylic methylene (B1212753) (CH₂) protons would resonate as a singlet, and the amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. Protons on carbons bonded to electronegative atoms like nitrogen are deshielded and absorb at lower fields. libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. libretexts.org Due to the symmetry in this compound, five distinct carbon signals are expected: one for the methylene carbon, and four for the aromatic carbons (C1, C2/6, C3/5, and C4). The carbons directly bonded to the electronegative bromine atoms (C2/6) would be significantly influenced. The chemical shift range for carbon atoms is much wider than for protons, typically up to 200 ppm, which usually allows for the clear resolution of all unique carbon signals. libretexts.orgbhu.ac.in The benzylic carbon signal is expected in the 40-55 ppm range. oregonstate.edu

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a critical tool. It provides information exclusively about the fluorine atoms in the molecule, including their number, environment, and coupling to other nuclei such as ¹H and ¹³C.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs. libretexts.orgoregonstate.eduhw.ac.uklibretexts.org

AtomTypePredicted Chemical Shift (δ, ppm)Multiplicity
H3/H5¹H~7.5 - 7.7Doublet (d)
H4¹H~7.0 - 7.2Triplet (t)
CH₂¹H~3.9 - 4.2Singlet (s)
NH₂¹H~1.5 - 3.0Broad Singlet (br s)
C1¹³C~140 - 145Quaternary (C)
C2/C6¹³C~120 - 125Quaternary (C-Br)
C3/C5¹³C~130 - 133Methine (CH)
C4¹³C~128 - 130Methine (CH)
CH₂¹³C~45 - 50Methylene (CH₂)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS would confirm the molecular formula, C₇H₇Br₂N.

A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺, the [M+2]⁺ ion, and the [M+4]⁺ ion in an intensity ratio of approximately 1:2:1. whitman.edu This pattern is a definitive indicator of the presence of two bromine atoms.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the molecule's structure. The stable aromatic ring means that molecular ion peaks are often strong. libretexts.org For this compound, common fragmentation pathways under electron ionization (EI) would include:

Benzylic cleavage: Loss of the amine group (•NH₂) to form a stable dibromotropylium or benzyl (B1604629) cation.

Loss of halogen: Sequential loss of bromine radicals (•Br) from the molecular ion.

Loss of HBr: Elimination of a hydrogen bromide molecule.

Table 2: Expected HRMS Fragments for this compound

Fragment IonProposed StructureNominal m/z
[C₇H₇Br₂N]⁺•Molecular Ion263, 265, 267
[C₇H₆Br₂]⁺•Loss of •NH₂248, 250, 252
[C₇H₇BrN]⁺Loss of •Br184, 186
[C₇H₆Br]⁺Loss of •Br and •NH₂169, 171

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation

For this compound, key vibrational modes include:

N-H Stretching: The primary amine group (-NH₂) will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (CH₂) group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1400-1610 cm⁻¹ region. tum.de

N-H Bending: The scissoring motion of the primary amine group typically gives rise to a band around 1590-1650 cm⁻¹.

C-H Bending: Out-of-plane C-H bending (wagging) vibrations in the aromatic ring are sensitive to the substitution pattern and appear in the 700-900 cm⁻¹ range, helping to confirm the 1,2,3-trisubstituted pattern. spectroscopyonline.com

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, and would be effective in observing the C-Br and aromatic ring breathing modes.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3300 - 3500
Aromatic C-H StretchAryl3010 - 3100
Aliphatic C-H StretchMethylene2850 - 2960
N-H Bend (Scissoring)Primary Amine1590 - 1650
C=C Ring StretchAromatic Ring1400 - 1610
Aromatic C-H BendAryl (1,2,3-subst.)700 - 800
C-Br StretchAryl Bromide500 - 600

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

Beyond the individual molecule, SCXRD reveals the supramolecular architecture, which is the manner in which molecules pack together in the crystal lattice. This packing is governed by non-covalent interactions. For derivatives of this compound, two key interactions are expected to direct the crystal packing:

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, forming N-H···N or other hydrogen bonds with suitable acceptors on neighboring molecules.

Halogen Bonding: The bromine atoms, particularly due to the electron-withdrawing nature of the aromatic ring, can act as electrophilic halogen bond donors. mdpi.comresearchgate.net These can form directional Br···N, Br···O, or Br···Br interactions, which are powerful tools in crystal engineering for building predictable supramolecular assemblies. nih.govrsc.orgoup.com

Analysis of the crystal structure would thus provide critical information on how these intermolecular forces dictate the material's solid-state properties.

Advanced X-ray Absorption Spectroscopy (XAS, XANES, EXAFS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. wikipedia.orgnih.gov For this compound derivatives, performing XAS at the bromine K-edge (around 13.5 keV) would yield detailed information about the bromine atoms. aps.orgresearchgate.net

The XAS spectrum is typically divided into two regions:

XANES (X-ray Absorption Near Edge Structure): The shape and position of the absorption edge in the XANES region are sensitive to the oxidation state and coordination geometry of the absorbing atom. This can provide insights into the electronic environment of the bromine atoms.

EXAFS (Extended X-ray Absorption Fine Structure): The oscillations in the spectrum at energies above the absorption edge contain information about the local atomic environment around the bromine. Analysis of the EXAFS region can determine the type, number, and distance of neighboring atoms, primarily the carbon atom of the aromatic ring to which it is bonded. This technique is particularly valuable for analyzing non-crystalline or disordered materials where diffraction methods are not applicable. nih.gov

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound is suitable for GC analysis. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation pattern. nih.govthermofisher.com For complex biological or environmental samples, pre-column derivatization of the amine group can improve chromatographic behavior and detection sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds in a liquid mobile phase. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid). nih.govlcms.cz Detection is commonly achieved using a UV detector, as the aromatic ring is a strong chromophore. HPLC is robust for quantifying the purity of a sample and for analyzing reaction mixtures to monitor the progress of a synthesis. For complex mixtures, coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification of the separated components. nih.govnih.gov

Supramolecular Chemistry of Dibrominated Aryl Methanamines and Their Assemblies

Hydrogen Bonding Interactions in Self-Assembled Structures

Hydrogen bonding is a predominant force in the self-assembly of molecules possessing hydrogen bond donors and acceptors. In the case of (2,6-Dibromophenyl)methanamine, the primary amine (-NH₂) group is a potent hydrogen bond donor. This functional group can readily participate in the formation of intermolecular N-H···N hydrogen bonds, leading to the assembly of one-dimensional chains or more complex networks. nih.gov The reliability and directionality of these interactions are fundamental to creating ordered supramolecular structures.

The process of molecular self-assembly is often a delicate balance between various intermolecular forces, where hydrogen bonding can act as a primary driver for crystallization in two dimensions. nih.gov While specific studies on the self-assembly of this compound are not extensively documented, the behavior of analogous systems with carboxylic acid groups, which are also strong hydrogen bond donors and acceptors, demonstrates the power of these interactions in creating predictable surface structures. nih.gov It is anticipated that the amine group in this compound would similarly dictate the formation of hydrogen-bonded motifs.

The stability of such self-assembled structures is a testament to the cumulative strength of multiple hydrogen bonds. nih.gov Even in the presence of other potentially competing interaction sites, hydrogen bonding often governs the primary assembly motif. nih.gov

Table 1: Potential Hydrogen Bonding Parameters in Dibrominated Aryl Methanamine Assemblies

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Energy (kcal/mol)
N-H···NAmine (N-H)Amine (N)2.8 - 3.23 - 7

Note: The data in this table is illustrative and based on typical values for amine hydrogen bonds, as specific experimental data for this compound is not available.

Halogen Bonding Interactions Involving Bromine Atoms

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. lmaleidykla.lt This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-X bond (where X is a halogen). mdpi.com In this compound, the two bromine atoms are potential halogen bond donors.

The strength of halogen bonds is tunable and generally increases with the polarizability of the halogen atom, following the trend Cl < Br < I. nih.gov The bromine atoms in this compound can, therefore, form moderately strong halogen bonds. These interactions are highly directional, which is a valuable attribute in crystal engineering and the design of supramolecular materials. lmaleidykla.lt

In the self-assembly of dibrominated aryl methanamines, a competition and cooperation between hydrogen bonding and halogen bonding can be envisaged. mdpi.com The bromine atoms can interact with nucleophilic sites, such as the lone pair of electrons on a nitrogen atom from a neighboring molecule, leading to C-Br···N halogen bonds. The interplay of these two directional forces can lead to the formation of complex and robust supramolecular architectures. lmaleidykla.lt

Table 2: Comparison of Halogen Bond Strengths

Halogen Bond DonorInteraction Energy (kJ/mol)
C-ClLower
C-BrIntermediate
C-IHigher

Note: This table provides a qualitative comparison of the relative strengths of halogen bonds based on the halogen atom involved. nih.gov

π-Stacking Interactions in Directed Assemblies

In the context of dibrominated aryl methanamines, face-to-face or offset π-stacking of the phenyl rings can contribute to the cohesion of the supramolecular assembly. The presence of the bulky bromine atoms at the 2 and 6 positions may introduce steric hindrance, potentially influencing the geometry of the π-stacking arrangement. rsc.org This steric effect could favor offset or edge-to-face arrangements over a perfect face-to-face stacking.

The interplay between π-stacking and other non-covalent forces, such as hydrogen and halogen bonding, is a key aspect of the supramolecular chemistry of these compounds. The final assembled structure will be the result of a thermodynamic optimization of all these competing and cooperating interactions. nih.gov

Formation of Supramolecular Organic Frameworks (SOFs) and Cocrystals

The ability of this compound to engage in multiple, directional non-covalent interactions makes it a promising building block for the construction of supramolecular organic frameworks (SOFs) and cocrystals. SOFs are crystalline materials formed through the self-assembly of organic molecules via non-covalent interactions, leading to porous or non-porous extended networks. bham.ac.uk

Cocrystals are multicomponent molecular crystals where the constituents are held together by non-covalent interactions. nih.gov The formation of cocrystals of a dichlorophenyl derivative has been reported, highlighting the potential for halogenated phenyl compounds to form such structures. rsc.orgresearchgate.net It is plausible that this compound could form cocrystals with suitable coformers that can participate in complementary hydrogen or halogen bonding.

The synthesis of SOFs and cocrystals from dibrominated aryl methanamines would involve the systematic exploration of crystallization conditions and the selection of appropriate coformers or guest molecules to direct the assembly process. The resulting crystalline materials could exhibit interesting properties, such as tunable porosity or altered physicochemical characteristics compared to the parent compound. nih.gov

Host-Guest Chemistry with Macrocyclic Receptors

Macrocyclic hosts, such as crown ethers, cyclodextrins, calixarenes, and cucurbiturils, are large, cyclic molecules with central cavities that can encapsulate smaller guest molecules. frontiersin.orgnih.gov This area of supramolecular chemistry, known as host-guest chemistry, is driven by non-covalent interactions between the host and the guest. nih.gov

This compound, with its defined size and shape, as well as its functional groups capable of engaging in specific interactions, is a potential guest for various macrocyclic hosts. The phenyl ring can be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) or a calixarene, while the amine group could interact with the polar portals of the macrocycle. frontiersin.org

The binding of this compound to a macrocyclic host would be a dynamic and reversible process, with the stability of the resulting host-guest complex depending on the complementarity in size, shape, and chemical properties between the host and the guest. nih.gov The formation of such complexes can be studied using various spectroscopic techniques and can lead to applications in areas such as sensing, drug delivery, and molecular recognition. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,6-dibromophenyl)methanamine, and how do reaction conditions influence yield?

  • Methodology : Catalytic reduction of primary amides using transition metal-free systems (e.g., abnormal NHC-based potassium complexes) is effective. For example, benzamide derivatives can be reduced with HBPin in dry toluene under inert conditions to yield methanamine hydrochlorides (89% yield reported for analogous compounds) .
  • Key Variables :

  • Catalyst loading : 2 mol% catalyst optimizes yield.
  • Solvent : Dry toluene minimizes side reactions.
  • Temperature : Room temperature avoids decomposition of brominated intermediates.
    • Data Table :
SubstrateCatalyst SystemSolventYield (%)Reference
2,6-DifluorobenzamideNHC-K complexToluene89
2,6-DimethoxybenzamideNHC-K complexToluene89

Q. How can researchers characterize this compound using spectroscopic methods?

  • NMR Analysis :

  • 1H NMR : Expect aromatic protons as a multiplet (δ 7.50–7.58 ppm) and methanamine protons as a singlet (~δ 4.04 ppm). Bromine substituents deshield adjacent protons .
  • 13C NMR : Aromatic carbons appear at δ 109–162 ppm, with coupling constants (JC-F or JC-Br) indicating halogen effects .
    • Mass Spectrometry : Exact mass (calc. for C7H7Br2N): 278.81 g/mol. High-resolution MS can distinguish isotopic patterns from bromine .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of volatile brominated byproducts .
    • Waste Disposal : Segregate halogenated waste and consult certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

  • Steric Hindrance : The 2,6-dibromo configuration creates a rigid aromatic core, limiting accessibility for bulky catalysts. This may reduce yields in Buchwald-Hartwig aminations .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitution but enhancing oxidative stability .
  • Case Study : In Pd-catalyzed couplings, 2,6-dibromo derivatives require higher temperatures (80–100°C) compared to mono-bromo analogs .

Q. How can researchers resolve contradictions in reported NMR data for brominated methanamines?

  • Root Causes :

  • Solvent Effects : DMSO-d6 vs. CDCl3 shifts methanamine proton signals by 0.3–0.5 ppm .
  • Salt Formation : Hydrochloride salts show broad NH peaks (δ 8.5–9.0 ppm) absent in free bases .
    • Resolution Strategy :
  • Compare data across solvents and salt forms.
  • Use computational NMR prediction (DFT) to validate experimental shifts .

Q. What computational methods are effective for modeling this compound’s electronic structure?

  • DFT Applications :

  • Optimize geometry using B3LYP/6-31G(d) to predict bond angles/lengths.
  • Calculate HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic attack at the amine group) .
    • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Research Challenges and Data Gaps

  • Ecotoxicology : No data exist on biodegradation or bioaccumulation potential .
  • Catalytic Specificity : Limited studies on enantioselective synthesis of chiral derivatives.
  • Thermal Stability : Decomposition pathways under high-temperature conditions remain unstudied.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.